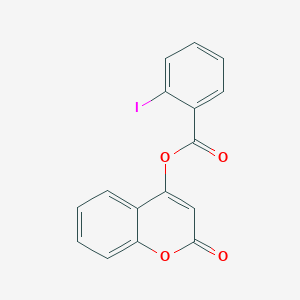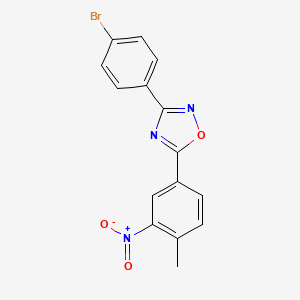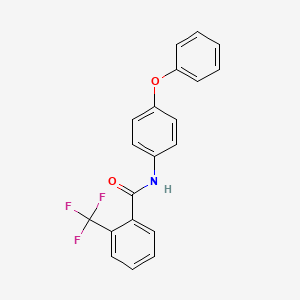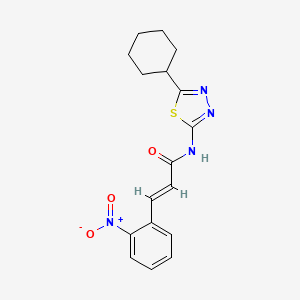
2-oxo-2H-chromen-4-yl 2-iodobenzoate
Übersicht
Beschreibung
2-oxo-2H-chromen-4-yl 2-iodobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, biology, and chemistry. The structure of this compound consists of a coumarin moiety linked to an iodobenzoate group, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-4-yl 2-iodobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2H-chromen-4-yl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The coumarin moiety can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted coumarin derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the coumarin moiety.
Hydrolysis: Products include 2-oxo-2H-chromen-4-yl alcohol and 2-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-chromen-4-yl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-chromen-4-yl 2-iodobenzoate is largely dependent on its interaction with specific molecular targets and pathways. The coumarin moiety can interact with various enzymes and proteins, modulating their activity. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to diverse biological effects. The iodobenzoate group can also contribute to the compound’s activity by facilitating interactions with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2H-chromen-4-yl 2-iodobenzoate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-4-yl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
7-hydroxy-2H-chromen-2-one: Lacks the benzoate group, resulting in different chemical properties and applications.
4-methylcoumarin: Contains a methyl group instead of the iodobenzoate group, affecting its chemical behavior and biological effects
Eigenschaften
IUPAC Name |
(2-oxochromen-4-yl) 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IO4/c17-12-7-3-1-5-10(12)16(19)21-14-9-15(18)20-13-8-4-2-6-11(13)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKAZFHMWTWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate](/img/structure/B3531166.png)
![3-bromo-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531172.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B3531173.png)
![Phenyl 3-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3531181.png)
![phenyl 3-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B3531184.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3531186.png)

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3531197.png)

![1-(2-{[4-(benzylsulfonyl)benzyl]oxy}phenyl)ethanone](/img/structure/B3531207.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B3531219.png)
![2-chloro-5-nitro-N-[5-phenyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3531233.png)


